Tert-butyl 3,3-bis(phenylsulfonyl)propanoate
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Overview
Description
Tert-butyl 3,3-bis(phenylsulfonyl)propanoate is an organic compound with the molecular formula C17H22O4S2. This compound is characterized by the presence of a tert-butyl group, two phenylsulfonyl groups, and a propanoate backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-bis(phenylsulfonyl)propanoate typically involves the reaction of tert-butyl acrylate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-bis(phenylsulfonyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylsulfonyl derivatives.
Scientific Research Applications
Tert-butyl 3,3-bis(phenylsulfonyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-bis(phenylsulfonyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,3-bis(phenylsulfonyl)butanoate
- Tert-butyl 3,3-bis(phenylsulfonyl)pentanoate
- Tert-butyl 3,3-bis(phenylsulfonyl)hexanoate
Uniqueness
Tert-butyl 3,3-bis(phenylsulfonyl)propanoate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of two phenylsulfonyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
39837-29-1 |
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Molecular Formula |
C19H22O6S2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
tert-butyl 3,3-bis(benzenesulfonyl)propanoate |
InChI |
InChI=1S/C19H22O6S2/c1-19(2,3)25-17(20)14-18(26(21,22)15-10-6-4-7-11-15)27(23,24)16-12-8-5-9-13-16/h4-13,18H,14H2,1-3H3 |
InChI Key |
YNHBIXOJTJRVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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